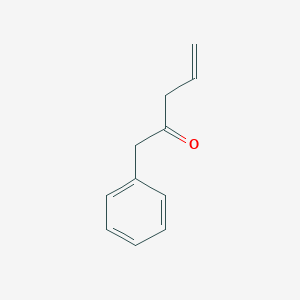

1-phenylpent-4-en-2-one

Description

Properties

IUPAC Name |

1-phenylpent-4-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8H,1,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVLMVDQZFJDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464658 | |

| Record name | 4-Penten-2-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82456-37-9 | |

| Record name | 4-Penten-2-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpent-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of 1-phenylpent-4-en-2-one may involve more scalable processes, such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpent-4-en-2-one undergoes various chemical reactions, including:

Reduction: Reduction of 1-phenylpent-4-en-2-one can yield alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitro compounds.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitro-substituted phenylpent-4-en-2-one derivatives.

Scientific Research Applications

1-Phenylpent-4-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylpent-4-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-phenylpent-4-en-2-one with structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Reactivity: 1-Phenylpent-4-en-2-one: The α,β-unsaturated ketone system enables conjugate additions (e.g., Michael additions), similar to other enones. The phenyl group at C1 may stabilize the carbonyl via resonance . 4-Phenyl-2-butanone: Lacks a conjugated double bond, making it less reactive toward nucleophiles compared to α,β-unsaturated analogs . 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one: The electron-withdrawing Cl substituent enhances electrophilicity at the carbonyl, while dimethyl groups at C4 introduce steric hindrance .

Physical Properties: Boiling Points: Longer carbon chains (e.g., pentenones) generally have higher boiling points than shorter analogs (e.g., propanones). Solubility: Phenyl-substituted ketones are typically less polar and more hydrophobic than amino- or hydroxyl-substituted derivatives.

Applications: Pesticide Intermediates: Compounds like 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one are precursors in agrochemical synthesis due to their stability and reactivity . Laboratory Use: Saturated ketones (e.g., 4-phenyl-2-butanone) are employed as solvents or reagents in controlled reactions .

Table 2: Research Findings on Reactivity

Biological Activity

1-Phenylpent-4-en-2-one, an organic compound with the molecular formula C11H12O, features a phenyl group attached to a pentenone chain. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of 1-phenylpent-4-en-2-one is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Antimicrobial Properties

Studies have shown that 1-phenylpent-4-en-2-one exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Research has also focused on the anticancer properties of 1-phenylpent-4-en-2-one. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation .

Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various pathogens | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases, signaling modulation |

Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of 1-phenylpent-4-en-2-one, the compound was tested against multiple strains of bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Study 2: Anticancer Mechanism

Another significant study explored the anticancer mechanisms of 1-phenylpent-4-en-2-one on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a dose-dependent increase in apoptotic cells, with an IC50 value of approximately 30 µM. The study highlighted the role of oxidative stress in mediating these effects, suggesting that the compound enhances reactive oxygen species (ROS) production within cancer cells .

Synthetic Routes

1-Phenylpent-4-en-2-one can be synthesized through various methods, including aldol condensation reactions involving acetophenone and crotonaldehyde under basic conditions. This synthesis is crucial for producing the compound for further biological evaluation.

Industrial Applications

Beyond its biological activities, 1-phenylpent-4-en-2-one serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its applications extend to industries focusing on fragrances and flavors due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenylpent-4-en-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Compare methods such as Claisen-Schmidt condensation, Friedel-Crafts acylation, or transition-metal-catalyzed coupling. Use kinetic studies (e.g., time-resolved NMR) to monitor intermediates and optimize parameters (temperature, solvent polarity, catalyst loading). For reproducibility, document purification techniques (column chromatography, recrystallization) and characterize products via -NMR, -NMR, and IR spectroscopy .

- Data Analysis : Tabulate yields, reaction times, and purity metrics (e.g., GC-MS integration) to identify trade-offs between efficiency and scalability .

Q. How can spectroscopic data (e.g., NMR, IR) resolve ambiguities in structural confirmation of 1-phenylpent-4-en-2-one derivatives?

- Methodological Answer : Assign -NMR chemical shifts by analyzing coupling constants and splitting patterns (e.g., vinyl proton resonances at δ 5.5–6.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity. For carbonyl identification, compare experimental IR stretches (C=O at ~1700 cm) with computational predictions (DFT) .

- Contradiction Management : Address discrepancies in literature-reported spectra by cross-referencing solvent effects and instrument calibration standards .

Advanced Research Questions

Q. What mechanistic pathways govern the α,β-unsaturation reactivity of 1-phenylpent-4-en-2-one in nucleophilic addition reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and deuterium labeling to track proton transfer steps. Use computational modeling (DFT or MD simulations) to map transition states and compare activation energies for competing pathways (e.g., conjugate vs. direct addition). Validate with in situ FTIR or Raman spectroscopy .

- Data Interpretation : Correlate Hammett plots with substituent effects on reaction rates to distinguish electronic vs. steric influences .

Q. How do solvent polarity and Lewis acid additives modulate the enantioselectivity of catalytic asymmetric reductions of 1-phenylpent-4-en-2-one?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-Ru complexes) in solvents of varying dielectric constants (ε). Use chiral HPLC or Mosher ester analysis to quantify enantiomeric excess (ee). Perform multivariate regression to isolate solvent-catalyst interactions .

- Contradiction Analysis : Resolve conflicting reports on optimal solvents by testing under standardized conditions (e.g., fixed temperature, catalyst loading) and publish raw datasets for reproducibility .

Q. What are the limitations of current computational models in predicting the photophysical properties of 1-phenylpent-4-en-2-one?

- Methodological Answer : Compare TD-DFT predictions of UV-Vis absorption maxima with experimental data. Assess basis set dependencies (e.g., 6-31G* vs. def2-TZVP) and solvent continuum models (PCM vs. SMD). Quantify errors using root-mean-square deviation (RMSD) metrics .

- Gap Identification : Highlight discrepancies in excited-state lifetime predictions (e.g., fluorescence quenching mechanisms not captured by DFT) and propose hybrid QM/MM approaches .

Experimental Design & Data Validation

Q. How can researchers design controlled experiments to isolate the effects of substituents on the stability of 1-phenylpent-4-en-2-one under oxidative conditions?

- Methodological Answer : Use a factorial design to vary substituents (electron-donating/-withdrawing groups) and oxidants (e.g., KMnO, O). Monitor degradation via HPLC-UV and track byproducts using LC-MS. Apply ANOVA to distinguish significant variables .

- Bias Mitigation : Blind duplicate samples and randomize testing sequences to minimize operator-induced variability .

Q. What statistical approaches are most robust for reconciling contradictory literature reports on the biological activity of 1-phenylpent-4-en-2-one derivatives?

- Methodological Answer : Perform meta-analysis of IC values from published dose-response curves. Adjust for assay variability (e.g., cell line differences) using mixed-effects models. Validate with independent in vitro assays under harmonized protocols (e.g., OECD guidelines) .

- Ethical Considerations : Ensure raw data transparency by depositing datasets in public repositories (e.g., Zenodo) with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.